methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate
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Overview
Description
Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a carboxylate ester group attached to the thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate typically involves the bromination of methyl 1,2-thiazole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is methyl 1,2-thiazole-5-carboxylate.
Scientific Research Applications
Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The carboxylate ester group can also interact with various molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(chloromethyl)-1,2-thiazole-5-carboxylate
- Methyl 4-(iodomethyl)-1,2-thiazole-5-carboxylate
- Methyl 4-(methylthio)-1,2-thiazole-5-carboxylate
Uniqueness
Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methylthio analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
2361643-75-4 |
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Molecular Formula |
C6H6BrNO2S |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(2-7)3-8-11-5/h3H,2H2,1H3 |
InChI Key |
JMWJNZIEMFLCLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NS1)CBr |
Purity |
95 |
Origin of Product |
United States |
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